5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Overview
Description
5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide is a useful research compound. Its molecular formula is C8H7ClF2N4S and its molecular weight is 264.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to exhibit various biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in cellular processes.
Mode of Action
It’s known that triazolo[1,5-a]pyrimidines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it’s likely that multiple pathways could be affected. These could include pathways related to cell proliferation, inflammation, and other cellular processes.
Pharmacokinetics
The presence of functional groups such as the chloro(difluoro)methyl and methyl sulfide could potentially influence its metabolism and excretion .
Result of Action
Compounds with similar structures have been found to exhibit antiproliferative activities against various cancer cells , suggesting that this compound could potentially have similar effects.
Properties
IUPAC Name |
5-[chloro(difluoro)methyl]-7-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2N4S/c1-4-3-5(8(9,10)11)12-6-13-7(16-2)14-15(4)6/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYVLDAGDWZHRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SC)C(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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